molecular formula C20H11FN2O5 B11515506 (4E)-2-(3-fluorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4E)-2-(3-fluorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11515506
M. Wt: 378.3 g/mol
InChI Key: CCACFHBQEJMMNK-LFIBNONCSA-N
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Description

(4E)-2-(3-FLUOROPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines a fluorophenyl group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-FLUOROPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 5-(2-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate reagent to form the oxazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3-FLUOROPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amine derivative, while substitution of the fluorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(3-FLUOROPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. The presence of the nitrophenyl and fluorophenyl groups suggests that it may interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, (4E)-2-(3-FLUOROPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(3-FLUOROPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The nitrophenyl and fluorophenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-FLUOROPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • 2-(3-CHLOROPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • 2-(3-BROMOPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-2-(3-FLUOROPHENYL)-4-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups. The presence of both a fluorophenyl and a nitrophenyl group, along with the furan and oxazole rings, provides a unique set of chemical properties that can be exploited for various applications.

Properties

Molecular Formula

C20H11FN2O5

Molecular Weight

378.3 g/mol

IUPAC Name

(4E)-2-(3-fluorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H11FN2O5/c21-13-5-3-4-12(10-13)19-22-16(20(24)28-19)11-14-8-9-18(27-14)15-6-1-2-7-17(15)23(25)26/h1-11H/b16-11+

InChI Key

CCACFHBQEJMMNK-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)OC(=N3)C4=CC(=CC=C4)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F)[N+](=O)[O-]

Origin of Product

United States

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